3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-(benzenesulfonamido)-3-(4-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)14-8-10-15(11-9-14)17(12-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h3-11,13,17,19H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSMRLMDHRZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, also known by its CAS number 861207-56-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications and effects.
- Molecular Formula : C18H21NO4S
- Molecular Weight : 347.43 g/mol
- CAS Number : 861207-56-9
Synthesis
The synthesis of this compound typically involves the reaction of isopropylphenyl derivatives with sulfonamide compounds. Various methods have been described in literature, focusing on optimizing yields and purity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentrations (MIC) were determined using micro broth dilution methods, revealing promising activity against these pathogens .
Antioxidant Properties
Another area of investigation is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Preliminary studies suggest that the compound may exhibit significant free radical scavenging activity, contributing to cellular protection against oxidative damage.
Case Studies and Research Findings
- Antibacterial Screening :
-
Antioxidant Activity Assessment :
- In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The results showed that the compound significantly reduced DPPH radicals, indicating strong antioxidant activity.
Data Tables
| Biological Activity | Tested Strains | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 |
| Bacillus cereus | 64 | |
| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on the provided evidence:
Key Observations :
Antimicrobial Activity: The 4-hydroxyphenyl analog () exhibits broad-spectrum activity against drug-resistant bacteria (e.g., S. aureus, K. pneumoniae), likely due to its ability to disrupt amino acid metabolism in pathogens. The phenylsulfonyl group in the target compound may enhance membrane permeability or reduce efflux pump susceptibility, though direct evidence is lacking .
Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., -NO2, -SO2) show improved anticancer activity compared to hydroxyl or amino analogs . The phenylsulfonyl group in the target compound could similarly enhance interaction with cancer cell targets (e.g., kinases or redox enzymes).
Q & A
Basic Question: What synthetic strategies are recommended for the preparation of 3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid?
Methodological Answer:
The synthesis typically involves three key steps:
Protection of the Amino Group : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent undesired side reactions during sulfonylation .
Sulfonylation : React the protected intermediate with phenylsulfonyl chloride under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Deprotection and Purification : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) and purify the final product via preparative HPLC or column chromatography .
Key considerations include optimizing reaction time (e.g., 2–12 hours) and temperature (0–25°C) to maximize yield and minimize byproducts.
Basic Question: How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion ([M-H]⁻ at m/z ~402) and fragmentation patterns .
- HPLC : Assess purity (>95%) with a C18 column, isocratic elution (acetonitrile/water + 0.1% formic acid), and UV detection at 254 nm .
Advanced Question: How can low yields during the sulfonylation step be addressed?
Methodological Answer:
Low yields often arise from incomplete activation of the sulfonyl chloride or competing hydrolysis. Strategies include:
- Activation : Add DMAP (5–10 mol%) to stabilize reactive intermediates and improve coupling efficiency .
- Solvent Optimization : Use anhydrous dichloromethane or THF to minimize water interference .
- Temperature Control : Conduct the reaction at 0°C to slow hydrolysis while maintaining reactivity.
Post-reaction, extract the product with ethyl acetate and wash with brine to remove unreacted reagents .
Advanced Question: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
Discrepancies may stem from:
- Assay Variability : Standardize cell lines (e.g., RAW 264.7 for osteoclast studies) and incubation times (e.g., 24–48 hours) .
- Metabolite Interference : Account for gut microbiota-mediated metabolism (e.g., hydroxylation or deamination) by using LC-MS to identify active metabolites .
- Purity Concerns : Ensure compound purity (>98%) via rigorous HPLC analysis, as impurities like residual solvents (e.g., DMSO) can skew bioactivity results .
Basic Question: What are critical solubility and formulation considerations for in vitro assays?
Methodological Answer:
- Stock Solutions : Prepare in DMSO (10–20 mM) with inert gas purging to prevent oxidation. Avoid exceeding 0.1% DMSO in final assays to mitigate solvent toxicity .
- Aqueous Buffers : Dilute stock into PBS (pH 7.4) or cell culture media, noting that solubility in PBS is ~1 mg/mL. Vortex and sonicate to ensure homogeneity .
- Stability : Use fresh solutions within 24 hours; store lyophilized powder at -20°C under argon .
Advanced Question: What strategies improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Prodrug Design : Introduce phosphate or amino acid esters (e.g., tert-butyl esters) to enhance oral bioavailability. Hydrolyze these in vivo to release the active form .
- Structural Modifications : Replace the isopropyl group with polar substituents (e.g., hydroxyl or methoxy) to improve water solubility without compromising target binding .
- Formulation : Use nanoparticle encapsulation or liposomal delivery systems to prolong half-life and reduce renal clearance .
Advanced Question: How to validate target engagement in mechanistic studies?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and its target (e.g., enzymes or receptors) .
- Surface Plasmon Resonance (SPR) : Confirm real-time interaction kinetics (kon/koff) using immobilized target proteins .
- Crystallography : Co-crystallize the compound with its target (e.g., cyclooxygenase-2) to identify binding motifs and guide structure-activity relationship (SAR) studies .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for sulfonamide-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
